![molecular formula C10H11NO4S B7549328 (2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid](/img/structure/B7549328.png)
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid
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Overview
Description
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid, also known as BSAc, is a chemical compound that has shown potential in various scientific research fields.
Mechanism of Action
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid modifies cysteine residues in proteins through a Michael addition reaction, forming a covalent bond between the sulfur atom of cysteine and the carbon atom of this compound. This modification alters the protein's function and structure, allowing for further studies on its role in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of glutathione S-transferase, leading to an increase in reactive oxygen species and DNA damage. Additionally, this compound has been found to modulate the activity of certain ion channels, such as the voltage-gated potassium channel, which plays a crucial role in neuronal function.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid in lab experiments include its ability to selectively modify cysteine residues in proteins and its potential as an enzyme inhibitor. However, its limitations include its potential toxicity and the need for further studies on its long-term effects.
Future Directions
There are several future directions for (2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid research, including its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to investigate its effects on protein function and structure, as well as its potential toxicity and long-term effects. Overall, this compound has shown promising results in various scientific research fields and is a valuable tool for studying protein modification and enzyme inhibition.
Synthesis Methods
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid is synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with azetidine-2-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization, yielding a white crystalline solid.
Scientific Research Applications
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid has been found to have various scientific research applications, including drug discovery, protein modification, and enzyme inhibition. It has been shown to selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function and structure. Additionally, this compound has been found to inhibit certain enzymes, such as glutathione S-transferase, which plays a crucial role in drug metabolism and detoxification.
properties
IUPAC Name |
(2S)-1-(benzenesulfonyl)azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)9-6-7-11(9)16(14,15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOYYZFWUEYJN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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